molecular formula C10H6F4O3 B13534530 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13534530
M. Wt: 250.15 g/mol
InChI Key: DQNYZCDKWNJATK-UHFFFAOYSA-N
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Description

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a chemical compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a phenyl ring, followed by the formation of the oxopropanoic acid moiety. One common method involves the use of fluorinated reagents and catalysts under controlled conditions to achieve the desired substitution on the phenyl ring. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, and are typically carried out in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)phenylacetic acid

Uniqueness

Compared to similar compounds, 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the presence of both an oxo group and a propanoic acid moiety. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H6F4O3

Molecular Weight

250.15 g/mol

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6F4O3/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4H,3H2,(H,16,17)

InChI Key

DQNYZCDKWNJATK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)C(=O)O

Origin of Product

United States

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